![molecular formula C10H11Cl2N3O B12616075 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine CAS No. 918537-44-7](/img/structure/B12616075.png)
4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate chlorinating agents. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous feeding of reactants and careful monitoring of reaction parameters to ensure high yield and purity. The use of transition metal catalysts can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学研究应用
4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Some similar compounds to 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine include:
- 2,4,6-Trichloro-1,3,5-triazine
- 4-Amino-6-chloro-1,3,5-triazin-2-amine
- N-(sec-butyl)-4-((3-Methylbutan-2-yl)Thio)-6-Phenethoxy-1,3,5-Triazin-2-Amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and propoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
918537-44-7 |
|---|---|
分子式 |
C10H11Cl2N3O |
分子量 |
260.12 g/mol |
IUPAC 名称 |
4-chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H11Cl2N3O/c1-7-8(16-4-2-3-11)5-15-9(7)10(12)13-6-14-15/h5-6H,2-4H2,1H3 |
InChI 键 |
ZAPKMTUPDOWRJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=NN2C=C1OCCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


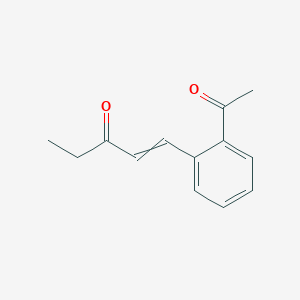
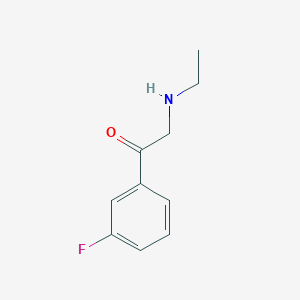
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
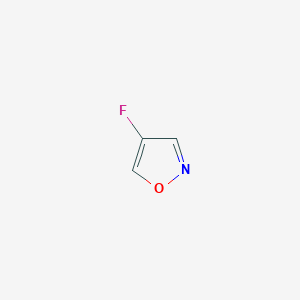
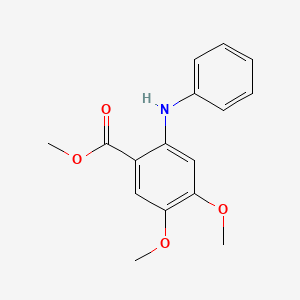
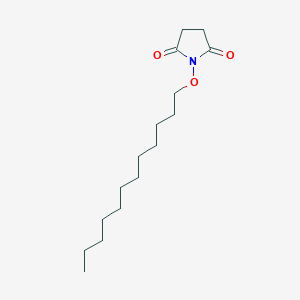
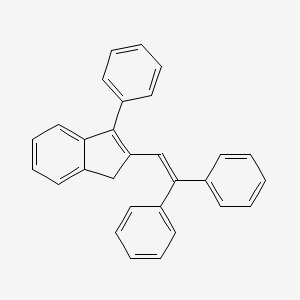
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
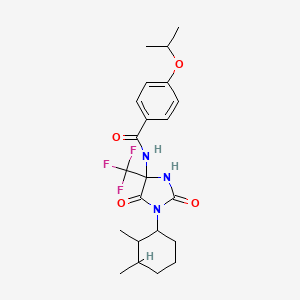
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
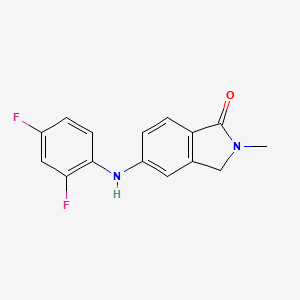
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
